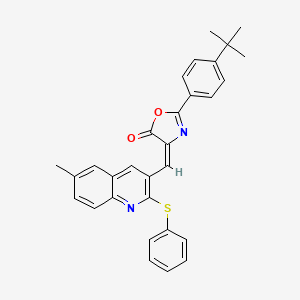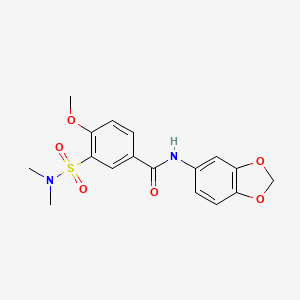
Methyl 2-(2,5-dimethoxy-N-methylphenylsulfonamido)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-(2,5-dimethoxy-N-methylphenylsulfonamido)acetate, also known as MMDA-2, is a psychoactive drug that belongs to the family of phenethylamines. It was first synthesized in the 1970s by Alexander Shulgin, a renowned chemist and pharmacologist. MMDA-2 is structurally similar to other psychoactive compounds such as MDMA, MDA, and mescaline. However, it has unique properties that make it an interesting subject of scientific research.
作用机制
Target of Action
Methyl 2-(2,5-dimethoxy-N-methylphenylsulfonamido)acetate is a synthetic compound that is structurally related to the class of compounds known as 2,5-dimethoxy-amphetamines . These compounds are known to have stimulant activities on the central nervous system due to the increase of monoaminergic transmission . Therefore, it can be inferred that the primary targets of this compound are likely to be monoamine receptors in the central nervous system.
Mode of Action
These compounds are known to interact with monoamine receptors, leading to an increase in monoaminergic transmission . This interaction could result in changes in neuronal signaling and neurotransmitter release, potentially leading to the observed psychoactive effects.
Biochemical Pathways
Given its structural similarity to 2,5-dimethoxy-amphetamines, it is likely that it affects the monoaminergic pathways, particularly those involving neurotransmitters such as dopamine, norepinephrine, and serotonin . The downstream effects of these interactions could include changes in mood, cognition, and perception.
Pharmacokinetics
Based on its structural similarity to other amphetamines, it can be hypothesized that it is likely to be well-absorbed in the gastrointestinal tract, widely distributed in the body, metabolized in the liver, and excreted in the urine .
Result of Action
Based on its structural similarity to 2,5-dimethoxy-amphetamines, it is likely to result in increased monoaminergic transmission, leading to changes in neuronal signaling and neurotransmitter release . These changes could potentially result in psychoactive effects, including changes in mood, cognition, and perception.
实验室实验的优点和局限性
Methyl 2-(2,5-dimethoxy-N-methylphenylsulfonamido)acetate has several advantages and limitations for lab experiments. One advantage is that it has a high affinity for serotonin receptors, which makes it a useful tool for studying the role of serotonin in mood regulation. However, one limitation is that it is a psychoactive compound, which makes it difficult to control for confounding variables in animal studies.
未来方向
There are several future directions for research on Methyl 2-(2,5-dimethoxy-N-methylphenylsulfonamido)acetate. One area of interest is its potential therapeutic applications for depression and anxiety disorders. Additionally, further research is needed to understand the mechanism of action of this compound and its effects on neurotransmitter systems. Finally, there is a need for more studies on the safety and toxicity of this compound, as well as its potential for abuse.
合成方法
The synthesis of Methyl 2-(2,5-dimethoxy-N-methylphenylsulfonamido)acetate involves several steps, starting with the preparation of 2,5-dimethoxy-N-methylphenethylamine. This compound is then reacted with methyl chloroacetate to form the ester derivative. The final step involves the addition of sulfonamide to the ester, resulting in the formation of this compound. The synthesis of this compound is a complex process that requires a high level of expertise in organic chemistry.
科学研究应用
Methyl 2-(2,5-dimethoxy-N-methylphenylsulfonamido)acetate has been the subject of scientific research due to its potential therapeutic applications. It has been found to have antidepressant and anxiolytic effects in animal studies. Additionally, it has been shown to enhance the release of serotonin, dopamine, and norepinephrine, which are neurotransmitters that play a crucial role in mood regulation.
属性
IUPAC Name |
methyl 2-[(2,5-dimethoxyphenyl)sulfonyl-methylamino]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO6S/c1-13(8-12(14)19-4)20(15,16)11-7-9(17-2)5-6-10(11)18-3/h5-7H,8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAMLLLSUGBYPQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)OC)S(=O)(=O)C1=C(C=CC(=C1)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

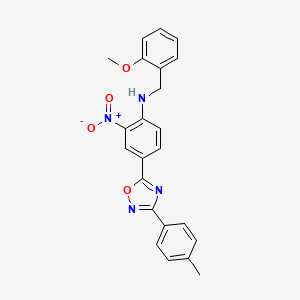
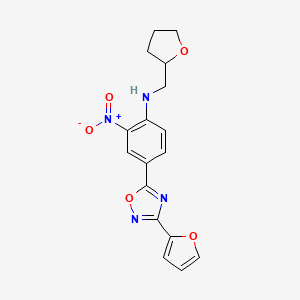
![N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7696593.png)
![N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methylbenzenesulfonamide](/img/structure/B7696601.png)
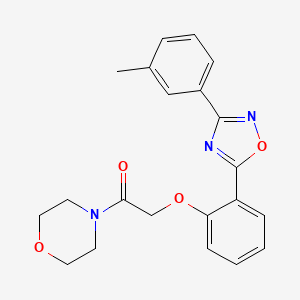

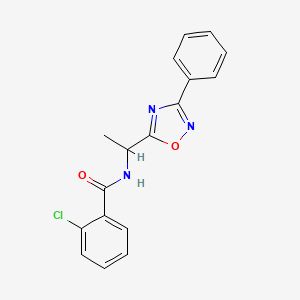
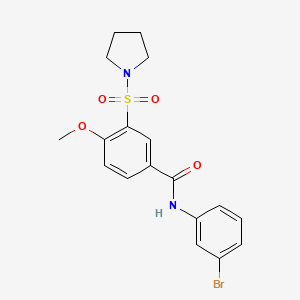


![N-(1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-nitrobenzamide](/img/structure/B7696642.png)
